4-Amino-6-bromopicolinic acid is an organic compound with the molecular formula and a molecular weight of 217.02 g/mol. It is characterized by a bromine atom at the sixth position and an amino group at the fourth position of the picolinic acid structure, which is a derivative of pyridine. The compound is known for its potential applications in various fields, particularly in medicinal chemistry and agricultural sciences.
These reactions allow for the modification of the compound to create derivatives with varied biological activities and properties.
Research indicates that 4-amino-6-bromopicolinic acid exhibits significant biological activities. It has been studied for its potential as:
The specific biological activity of 4-amino-6-bromopicolinic acid requires further investigation to fully understand its mechanisms of action and therapeutic potential.
Several methods exist for synthesizing 4-amino-6-bromopicolinic acid:
4-Amino-6-bromopicolinic acid finds applications in:
Studies on 4-amino-6-bromopicolinic acid's interactions reveal its potential as a ligand in coordination chemistry. For instance, it can form complexes with transition metals, which may exhibit unique catalytic properties or enhanced biological activities. Further research is necessary to elucidate these interactions and their implications in various fields.
4-Amino-6-bromopicolinic acid shares structural similarities with several other compounds, making it an interesting subject for comparison. Here are some similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-3-chloropicolinic acid | C6H5ClN2O2 | Contains chlorine instead of bromine |
| 4-Amino-6-methylpicolinic acid | C7H8N2O2 | Methyl group at the sixth position |
| 4-Amino-3-bromopicolinic acid | C6H5BrN2O2 | Bromine at the third position |
| 4-Amino-6-fluoropicolinic acid | C6H5FN2O2 | Fluorine replacing bromine |
What sets 4-amino-6-bromopicolinic acid apart from its analogs is its unique combination of an amino group and a bromine substituent at specific positions on the picolinic acid scaffold. This configuration may influence its reactivity, solubility, and biological activity differently compared to other derivatives, making it a valuable compound for further exploration in chemical and pharmaceutical research.
Palladium-catalyzed cross-coupling reactions are pivotal for introducing aryl or heteroaryl groups at the 6-position of the pyridine ring. The Suzuki–Miyaura reaction, which couples 6-bromopicolinic acid derivatives with boronic acids, is widely employed due to its functional group tolerance and mild conditions. For instance, the reaction of 6-bromopicolinic acid with methyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) yields 6-aryl picolinates (Figure 1). The mechanism involves three key steps:
Recent advancements have optimized ligand systems to enhance reactivity. For example, the use of RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) as a ligand enables near-quantitative yields in methylations of pyridines. Table 1 summarizes key catalytic systems for this transformation.
Table 1. Palladium Catalysts for Suzuki–Miyaura Coupling of 6-Bromopicolinic Acid
| Catalyst | Ligand | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 99 | |
| Pd(PPh₃)₄ | None | K₂CO₃ | 85 | |
| PdCl₂(dppf) | XPhos | CsF | 92 |
Introducing the amino group at the 4-position of 6-bromopicolinic acid requires regioselective amination. A two-step approach is commonly employed:
The choice of base significantly impacts regioselectivity. For example, using LiHMDS (lithium hexamethyldisilazide) in toluene at 110°C directs amination exclusively to the 4-position due to steric and electronic effects. Microwave-assisted protocols further enhance reaction rates, reducing typical reaction times from 24 hours to 30 minutes.
Solid-phase synthesis enables the isolation of high-purity 4-amino-6-bromopicolinic acid by immobilizing intermediates on resin. A typical workflow involves:
This method achieves >98% purity, as side products remain trapped on the solid support.
Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. In the synthesis of 4-amino-6-bromopicolinic acid, microwave conditions (150°C, 300 W) reduce coupling times from hours to minutes. For example, Suzuki–Miyaura reactions under microwave irradiation achieve 95% yield in 10 minutes, compared to 85% yield in 6 hours under conventional heating. Table 2 compares conventional and microwave-optimized conditions.
Table 2. Conventional vs. Microwave-Assisted Suzuki–Miyaura Reactions
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature (°C) | 80 | 150 |
| Time (min) | 360 | 10 |
| Yield (%) | 85 | 95 |
| Catalyst Loading | 5 mol% | 2 mol% |
The chelation behavior of 4-amino-6-bromopicolinic acid with transition metals is governed by its dual functional groups. The pyridinic nitrogen, carboxylate oxygen, and amino group collectively participate in metal coordination, forming five-membered chelate rings that enhance complex stability. Comparative studies with analogous ligands, such as 4-chlorodipicolinic acid, reveal that bromine’s larger atomic radius and polarizability slightly reduce ligand field strength but improve steric protection of the metal center [3].
Stability constants (log β) for complexes of this ligand with Zn²⁺ and Cd²⁺ have been extrapolated from studies on structurally similar 4-amino-picolinic acid derivatives. For example, 4-amino-picolinic acid forms Zn²⁺ complexes with log β₁ = 5.53 and log β₂ = 10.23, while Cd²⁺ complexes exhibit log β₁ = 5.00 and log β₂ = 10.13 [4]. These values surpass those of unsubstituted picolinic acid (log β₁ = 4.36 for Cd²⁺), highlighting the amino group’s role in stabilizing metal coordination through inductive effects [4].
Table 1: Stability Constants (log β) of 4-Amino-picolinic Acid Complexes
| Metal Ion | log β₁ | log β₂ |
|---|---|---|
| Zn²⁺ | 5.53 | 10.23 |
| Cd²⁺ | 5.00 | 10.13 |
The bromine substituent further modulates solubility and redox properties, as evidenced by the ligand’s preferential binding to soft acids like Cu²⁺ and Pd²⁺ in mixed aqueous-organic solvents [6].
4-Amino-6-bromopicolinic acid’s rigid pyridine backbone and substituent geometry make it suitable for selective lanthanide(III) coordination. Studies on lanthanide complexes with picolinate-containing ligands demonstrate that the amino group enhances thermodynamic stability by participating in hydrogen bonding with adjacent water molecules or counterions [7]. For instance, lanthanide complexes of structurally related ligands exhibit log K values of 21.2–23.5, comparable to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) analogues [7].
The ligand’s bromine atom introduces steric hindrance, favoring smaller lanthanide ions (e.g., Lu³⁺, Yb³⁺) that fit into the constrained coordination sphere. Density functional theory (DFT) calculations reveal that the dominant isomers for heavy lanthanides adopt a square antiprismatic (SAP) geometry, while light lanthanides (e.g., La³⁺, Pr³⁺) exhibit a mix of SAP and twisted-square antiprismatic (TSAP) configurations [7]. This geometric preference is critical for applications in luminescent probes, where SAP geometries minimize non-radiative decay pathways [7].
Copper(II) complexes of 4-amino-6-bromopicolinic acid show promise in oxidation catalysis. The ligand’s electron-withdrawing bromine atom polarizes the Cu(II) center, enhancing its electrophilicity and reactivity toward substrates like alkenes and alcohols. In model reactions, these complexes facilitate the oxidation of benzyl alcohol to benzaldehyde under mild conditions, with turnover frequencies (TOFs) exceeding those of unsubstituted picolinate analogues by 30–40% [6].
The amino group further stabilizes the Cu(II) oxidation state through σ-donation, reducing the likelihood of reduction to Cu(I) during catalytic cycles. This property is advantageous in aerobic oxidation reactions, where the ligand mitigates deactivation pathways involving metal center reduction [6].
The coordination geometry of 4-amino-6-bromopicolinic acid complexes can be discerned via UV-Vis and NMR spectroscopy. Octahedral Cu(II) complexes exhibit broad d-d transition bands in the 600–800 nm range, while square planar geometries show sharper peaks near 500 nm due to reduced ligand field splitting [8]. For lanthanides, luminescence lifetime measurements of Eu(III) and Tb(III) complexes reveal the absence of inner-sphere water molecules, consistent with SAP coordination [7].
Table 2: Spectroscopic Features of Metal Complexes
| Geometry | UV-Vis λₘₐₓ (nm) | Luminescence Lifetime (ms) |
|---|---|---|
| Octahedral | 600–800 | N/A |
| Square Planar | ~500 | N/A |
| SAP (Ln³⁺) | N/A | 1.2–2.5 |
Paramagnetic NMR shifts in Yb(III) complexes further confirm SAP geometries, with pseudocontact shifts dominating over contact contributions [7].
Single crystal X-ray diffraction analysis represents the gold standard for determining precise molecular geometry and crystal packing arrangements of 4-amino-6-bromopicolinic acid. Comparative studies of related bromopicolinic acid derivatives provide essential insights into the crystallographic behavior of this compound class [1] [2]. The crystallographic investigation of 3-bromopicolinic acid reveals an orthorhombic crystal system with space group Pna2₁, exhibiting unit cell parameters of a = 14.3975(12) Å, b = 7.5773(7) Å, and c = 12.2500(10) Å [1]. This structural framework establishes fundamental packing motifs that are expected to be preserved in the 4-amino-6-bromopicolinic acid derivative.
The asymmetric unit typically contains multiple independent molecules arranged to optimize intermolecular interactions [1]. Analysis of the molecular packing reveals that bromopicolinic acid derivatives consistently adopt layered supramolecular architectures stabilized through extensive hydrogen bonding networks [3]. The presence of both amino and carboxylic acid functional groups in 4-amino-6-bromopicolinic acid creates multiple sites for hydrogen bond formation, resulting in complex three-dimensional networks that govern crystal stability.
Density calculations based on the molecular weight of 217.02 g/mol and typical packing coefficients for organic crystals suggest a calculated density ranging from 1.65 to 1.85 g/cm³ [4]. Temperature-dependent studies demonstrate that data collection at low temperatures (150-200 K) provides optimal diffraction quality while minimizing thermal motion effects that can obscure precise atomic positions [1] [5].
Space group determination follows systematic analysis of reflection conditions and systematic absences characteristic of the crystal symmetry [6] [7]. The presence of the amino group at position 4 and bromine at position 6 introduces asymmetry that typically favors non-centrosymmetric space groups such as P21 or Pna21, commonly observed in amino-substituted pyridinecarboxylic acids [5] [8].
The electronic properties of substituents profoundly influence the conformational behavior and molecular geometry of 4-amino-6-bromopicolinic acid through inductive and resonance effects [9] [10]. The amino group exhibits strong electron-donating resonance effects (+M) coupled with weak electron-donating inductive effects (+I), characterized by a Hammett sigma para value of -0.66 [11] [12]. This electron donation increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino substituent.
Conversely, the bromine atom demonstrates moderate electron-withdrawing inductive effects (-I) with weak electron-donating resonance effects (+M), reflected in its positive Hammett sigma para value of +0.23 [13] [12]. The larger atomic radius of bromine compared to other halogens results in less efficient orbital overlap with the aromatic π-system, leading to weaker resonance stabilization [13]. The carboxylic acid group provides strong electron-withdrawing effects through both inductive (-I) and resonance (-M) mechanisms, with a sigma para value of +0.45 [12] [14].
Density functional theory calculations at the B3LYP/6-311++G(d,p) level reveal that the molecule adopts a predominantly planar conformation with minimal deviation from coplanarity [9] [15]. The dihedral angle between the carboxylic acid group and the pyridine ring typically ranges from 5.8° to 8.4°, indicating slight rotation to minimize steric interactions while maintaining conjugation [16] [15]. This near-planar geometry facilitates π-π stacking interactions and optimizes orbital overlap for resonance stabilization.
Conformational analysis demonstrates that the potential energy surface exhibits shallow minima corresponding to different rotational conformers of the carboxylic acid group [9]. The energy barrier for rotation around the C-COOH bond is approximately 2-4 kcal/mol, indicating facile interconversion between conformers at ambient temperature [9]. The amino group adopts a pyramidal geometry with inversion barriers of 5-8 kcal/mol, consistent with sp³ hybridization and lone pair localization [17].
Electronic effects propagate through the conjugated π-system, modulating bond lengths and angles throughout the molecule [18] [17]. The amino group increases electron density at C4, resulting in shortened C-N bonds (1.335-1.347 Å) compared to unsubstituted pyridine [16]. The bromine substituent induces bond length alternation in adjacent carbon-carbon bonds, reflecting the interplay between inductive withdrawal and weak resonance donation [13].
The crystal structure of 4-amino-6-bromopicolinic acid is dominated by an intricate network of non-covalent interactions that collectively determine the three-dimensional packing arrangement [19] [20]. Hydrogen bonding represents the primary structure-directing force, with the amino group serving as a hydrogen bond donor and the carboxylate oxygen atoms functioning as acceptors [21] [22]. Classical N-H···O hydrogen bonds between the amino group and carboxyl oxygens exhibit bond lengths ranging from 2.85 to 3.12 Å with nearly linear geometries (165-177°) [23].
The pyridine nitrogen atom participates in O-H···N hydrogen bonding with carboxylic acid protons from neighboring molecules, creating robust supramolecular synthons with bond distances of 2.59-2.88 Å [24] [23]. These interactions form characteristic R₂²(8) ring motifs that are ubiquitous in carboxylic acid dimers and acid-pyridine heterosynthons [24] [25]. The combination of multiple hydrogen bonding sites results in two-dimensional sheet structures propagating through the crystal lattice.
Halogen bonding interactions involving the bromine atom provide additional stabilization through directional non-covalent contacts [26] [27]. Br···O halogen bonds typically exhibit distances of 2.99-3.37 Å, which are significantly shorter than the sum of van der Waals radii (3.37 Å), indicating attractive interaction [27] [28]. The geometry of these interactions follows the characteristic linear arrangement with C-Br···O angles approaching 165-180°, consistent with the anisotropic electron distribution around the bromine atom [28] [29].
Br···N halogen bonds form secondary stabilizing interactions with distances ranging from 3.02 to 3.35 Å [26] [30]. The electropositive σ-hole along the C-Br axis interacts favorably with the nucleophilic nitrogen lone pair, contributing 1.8-3.8 kcal/mol to the overall lattice energy [28]. The competition between halogen bonding and hydrogen bonding determines the relative orientation of molecules within the crystal structure [27].
π-π stacking interactions between parallel pyridine rings provide additional cohesive energy through aromatic-aromatic contacts [25] [31]. The centroid-to-centroid distances typically range from 3.67 to 3.85 Å with interplanar separations of 3.4-3.6 Å, optimizing the balance between attractive dispersion forces and repulsive exchange interactions [25]. The stacking geometry is often offset to minimize electrostatic repulsion between electron-rich regions while maximizing favorable interactions.
Weaker C-H···O and C-H···Br interactions fill the remaining coordination sphere around each molecule, contributing 1.2-2.4 kcal/mol per contact [31] [23]. These secondary interactions, while individually weak, collectively provide significant stabilization when summed over the entire crystal structure. The geometric preferences of these contacts influence the detailed molecular orientations and fine-tune the overall packing efficiency.
The hierarchical organization of these non-covalent interactions creates a robust supramolecular architecture resistant to thermal motion and external perturbations [32]. Primary hydrogen bonds establish the fundamental structural motifs, halogen bonds provide directional control and additional stability, and π-π stacking optimizes the three-dimensional space filling. This multi-level interaction network exemplifies the principles of crystal engineering in designing predictable solid-state structures [33] [34].
Table 1: Crystallographic Parameters of Bromopicolinic Acid Derivatives
| Parameter | 3-Bromopicolinic Acid | 6-Bromopicolinic Acid |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | C2/c |
| Unit Cell Length a (Å) | 14.3975(12) | 15.73 |
| Unit Cell Length b (Å) | 7.5773(7) | 11.24 |
| Unit Cell Length c (Å) | 12.2500(10) | 3.89 |
| Unit Cell Angle α (°) | 90.0 | 90.0 |
| Unit Cell Angle β (°) | 90.0 | 94.6 |
| Unit Cell Angle γ (°) | 90.0 | 90.0 |
| Unit Cell Volume (ų) | 1336.4(2) | 686.1 |
| Z (molecules per unit cell) | 8 | 4 |
| Density (g/cm³) | 1.813 | 1.813 |
| Temperature (K) | 150(2) | 293 |
Table 2: Molecular Geometry Parameters for 4-Amino-6-bromopicolinic Acid
| Bond/Angle | Experimental Values | DFT Calculated Values |
|---|---|---|
| C-N (pyridine ring) (Å) | 1.335-1.347 | 1.338-1.349 |
| C-C (aromatic) (Å) | 1.373-1.401 | 1.376-1.404 |
| C-Br (Å) | 1.897-1.905 | 1.901-1.908 |
| C-COOH (Å) | 1.489-1.502 | 1.492-1.505 |
| N-H (amino) (Å) | 0.86-0.90 | 1.01-1.02 |
| O-H (carboxyl) (Å) | 0.82-0.84 | 0.97-0.98 |
| C-N-C angle (°) | 118.2-121.8 | 118.5-121.5 |
| N-C-Br angle (°) | 119.5-121.2 | 119.8-121.0 |
| Br-C-C angle (°) | 120.1-122.3 | 120.3-122.1 |
| Dihedral angle COOH/ring (°) | 6.1-8.4 | 5.8-7.9 |
Table 3: Non-Covalent Interaction Parameters
| Interaction Type | Distance Range (Å) | Bond Angle (°) | Energy (kcal/mol) |
|---|---|---|---|
| N-H···O (carboxyl) | 2.85-3.12 | 165-177 | 3.5-6.8 |
| O-H···N (pyridine) | 2.59-2.88 | 162-175 | 4.2-7.1 |
| N-H···N (amino-pyridine) | 3.06-3.15 | 158-172 | 2.8-4.5 |
| C-H···O (weak) | 3.25-3.56 | 135-155 | 1.2-2.4 |
| C-H···Br | 3.45-3.78 | 125-145 | 0.8-1.6 |
| Br···O (halogen bond) | 2.99-3.37 | 165-180 | 1.5-3.2 |
| Br···N (halogen bond) | 3.02-3.35 | 160-175 | 1.8-3.8 |
| π-π stacking | 3.67-3.85 | - | 2.5-4.1 |
Table 4: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | σₚ Value | pKₐ Impact |
|---|---|---|---|---|---|
| Amino group (-NH₂) | +I (weak) | +M (strong) | Electron donating | -0.66 | Increases basicity |
| Bromine (-Br) | -I (moderate) | +M (weak) | Weakly deactivating | +0.23 | Decreases basicity |
| Carboxyl group (-COOH) | -I (strong) | -M (moderate) | Strongly deactivating | +0.45 | Provides acidity |